Introduction: The Role of Isotopic Labeling in Vitamin K Research
Introduction: The Role of Isotopic Labeling in Vitamin K Research
An In-depth Technical Guide to Menaquinone 6-d7 for Researchers and Drug Development Professionals
Menaquinone-6 (MK-6) is a member of the vitamin K2 family, a class of essential fat-soluble vitamins vital for numerous physiological processes.[1] All forms of vitamin K serve as cofactors for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins.[1][2] This post-translational modification is critical for the biological activity of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[3][4] While phylloquinone (vitamin K1) is the primary dietary form, menaquinones (vitamin K2) like MK-6 are produced by bacteria in the gut and found in some fermented foods.[5][6]
To accurately study the absorption, distribution, metabolism, and excretion (ADME) of MK-6, a stable isotope-labeled internal standard is indispensable. Menaquinone 6-d7 (MK-6-d7) serves this purpose perfectly. By replacing seven hydrogen atoms with their heavier, stable isotope deuterium, MK-6-d7 becomes chemically identical to its natural counterpart but distinguishable by its mass. This property is the cornerstone of its utility in quantitative bioanalysis using mass spectrometry, allowing researchers to differentiate the exogenously administered compound from endogenous levels with high precision.[7] This guide provides a detailed examination of the chemical structure, properties, and applications of Menaquinone 6-d7, with a focus on its practical use in a research and drug development setting.
Chemical Structure and Physicochemical Properties
The foundational structure of Menaquinone-6 consists of a 2-methyl-1,4-naphthoquinone ring attached to a polyisoprenoid side chain containing six isoprene units.[8] In Menaquinone 6-d7, seven specific hydrogen atoms are replaced by deuterium (D). Based on the established nomenclature and synthesis of other deuterated menaquinones like MK-4-d7, the labeling pattern involves the four hydrogens on the aromatic portion of the naphthoquinone ring and the three hydrogens on the methyl group at position 3.[9]
Chemical Structure
-
IUPAC Name: (all-E)-5,6,7,8-tetradeuterio-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-(trideuteriomethyl)-1,4-naphthalenedione
-
Synonyms: Farnoquinone-d7; MK-6-d7; Vitamin K2(30)-d7[10]
Diagram of Menaquinone 6-d7 Structure
Caption: Chemical structure of Menaquinone 6-d7.
Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight but has a negligible effect on most other physical properties like solubility, melting point, or chromatographic retention time under typical reversed-phase conditions.
| Property | Value (Menaquinone-6) | Value (Menaquinone 6-d7) | Reference |
| CAS Number | 84-81-1 | 1233937-29-5 | [8][10] |
| Molecular Formula | C₄₁H₅₆O₂ | C₄₁H₄₉D₇O₂ | [8][10] |
| Molecular Weight | 580.88 g/mol | 587.93 g/mol | [10][11] |
| Exact Mass | 580.42803 g/mol | 587.47071 g/mol | [8] |
| Appearance | Yellow Oil / Solid | Yellow Oil / Solid (Expected) | [] |
| Solubility | Soluble in DMSO, corn oil. | Soluble in DMSO, chloroform (Expected). | [11] |
| Storage Conditions | -20°C to -80°C, protect from light. | 2-8°C (Refrigerator), protect from light. | [10][11] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference in the proton NMR spectrum of MK-6-d7 compared to unlabeled MK-6 would be the complete absence of signals corresponding to the four aromatic protons on the naphthoquinone ring and the three protons of the methyl group at position 3.[13][14] All other signals from the isoprenoid side chain would remain unchanged.
-
¹³C NMR: The carbon signals for the deuterated positions will be observable but will show characteristic splitting (due to C-D coupling) and a significant reduction in intensity due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons.[14] The chemical shifts will experience a minor upfield shift (isotope effect).[15]
-
-
Mass Spectrometry (MS):
-
In a high-resolution mass spectrum, the molecular ion ([M]+) or protonated molecule ([M+H]+) for MK-6-d7 will appear at an m/z value that is 7.04368 Da higher than that of unlabeled MK-6. This precise mass difference is the basis for its use as an internal standard.
-
Under atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), menaquinones can form adducts. For example, an ammonium adduct of MK-6 appears at m/z 597.00 ([M+NH₄]⁺ for a mass of 580.00).[16] For MK-6-d7, this adduct would be expected at m/z 604.0.
-
Tandem MS (MS/MS): Fragmentation of the parent ion typically involves cleavage of the isoprenoid side chain. The fragment ions containing the deuterated naphthoquinone ring will retain the +7 Da mass shift, allowing for highly specific detection in Multiple Reaction Monitoring (MRM) assays.
-
Synthesis and Isotopic Purity
The synthesis of deuterated compounds like Menaquinone 6-d7 requires specialized chemical methods. While a specific published protocol for MK-6-d7 is not available, a representative workflow can be constructed based on established deuteration techniques.[17][18][19]
Representative Synthesis Workflow
The synthesis would logically proceed by first preparing the deuterated 2-methyl-1,4-naphthoquinone core and then attaching the hexaprenyl side chain.
-
Deuteration of the Naphthoquinone Ring: A precursor like 1,4-naphthoquinone can undergo acid- or base-catalyzed H-D exchange in a deuterium-rich solvent like D₂O with D₂SO₄ or NaOD. This process exchanges the aromatic protons for deuterons.
-
Introduction of the Deuterated Methyl Group: Following the ring deuteration, a methyl group can be introduced. To achieve deuteration at this position, a deuterated methylating agent (e.g., CD₃I) would be used in a suitable organic reaction.
-
Side-Chain Attachment: The final step involves coupling the hexaprenyl side chain to the deuterated menadione core. This can be achieved through various organic coupling reactions, such as a radical alkylation initiated by a peroxide.[13]
-
Purification and Characterization: The final product must be rigorously purified, typically using flash column chromatography followed by High-Performance Liquid Chromatography (HPLC).[2] The isotopic purity (percentage of molecules containing all seven deuterium atoms) and chemical purity are then confirmed using HRMS and NMR.
Application in Research: Pharmacokinetic Studies
The primary and most critical application of Menaquinone 6-d7 is as an internal standard for the accurate quantification of endogenous or administered MK-6 in biological matrices like plasma, serum, or tissue homogenates.[20][21]
Rationale for Use as an Internal Standard
An ideal internal standard co-elutes chromatographically with the analyte and behaves identically during sample extraction, but is uniquely distinguishable by the detector. MK-6-d7 fulfills these criteria perfectly for LC-MS/MS analysis:
-
Identical Physicochemical Behavior: Its chemical properties are virtually identical to MK-6, ensuring it is extracted with the same efficiency and experiences the same degree of ion suppression or enhancement in the mass spectrometer source.
-
Mass-Based Distinction: The 7 Da mass difference allows the mass spectrometer to detect and quantify the analyte (MK-6) and the internal standard (MK-6-d7) simultaneously and without interference.[22]
This approach corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[7]
Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study using MK-6-d7.
Experimental Protocol: Quantification of MK-6 in Plasma by LC-MS/MS
This protocol is a representative method adapted from established procedures for other menaquinones.[20][21][23]
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of MK-6 and MK-6-d7 in ethanol. Store at -80°C.
-
Calibration Standards: Serially dilute the MK-6 stock solution in blank, analyte-free plasma to create calibration standards ranging from approximately 0.1 to 50 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the MK-6-d7 stock solution with ethanol to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (MK-6-d7) to each tube (except for blank matrix samples). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water). Vortex and transfer to an autosampler vial.
3. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Maintain column temperature at 50°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution:
-
0-1 min: 90% B
-
1-8 min: Gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 90% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
MRM Transitions (Example):
-
MK-6: Q1: 581.4 -> Q3: 187.1 (Precursor -> Product ion)
-
MK-6-d7: Q1: 588.4 -> Q3: 194.1 (Precursor -> Product ion) (Note: These transitions are predictive and must be optimized empirically on the specific instrument.)
-
Biological Significance and Metabolism of Menaquinone-6
The biological role of MK-6 is part of the broader function of the vitamin K2 family. Menaquinones with longer side chains (like MK-6 through MK-9) are thought to have different transport and distribution profiles compared to phylloquinone or the shorter-chain MK-4.[24] They are transported primarily by low-density lipoproteins (LDL) and tend to have longer circulating half-lives, potentially leading to greater availability for extra-hepatic tissues like bone and vasculature.[24][25][26]
The metabolism of menaquinones can involve the cleavage of the side chain to produce menadione (vitamin K3), which can then be re-utilized by tissues to synthesize MK-4.[6][27] Studying the metabolic fate of orally administered MK-6 using MK-6-d7 allows researchers to trace the conversion pathways and determine the extent to which MK-6 contributes to the tissue pools of other menaquinones.
The Vitamin K Cycle
Caption: The Vitamin K cycle showing the regeneration of active vitamin K.
Conclusion
Menaquinone 6-d7 is a vital research tool that enables the precise and accurate study of its unlabeled counterpart, MK-6. Its utility as an internal standard in LC-MS/MS-based bioanalysis is unparalleled for pharmacokinetic, bioavailability, and metabolism studies. By providing the means to overcome the challenges of matrix effects and extraction variability, MK-6-d7 allows scientists in academic and pharmaceutical settings to generate high-quality, reliable data. This, in turn, facilitates a deeper understanding of the biological roles of specific menaquinones and supports the development of new therapeutic strategies related to bone and cardiovascular health.
References
-
Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Bevital AS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283547, Menaquinone 6. Retrieved February 25, 2026, from [Link]
-
Szterk, A., Zmysłowski, A., & Bus, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. [Link]
-
Vlčková, K., Theiler, G., Wýstrachová, E., Peterka, O., & Friedecký, D. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis, 174, 447-454. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70687814, Menaquinone 4-d7. Retrieved February 25, 2026, from [Link]
-
Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K2) in human health. British Journal of Nutrition, 110(8), 1357-1368. [Link]
-
Vlčková, K., Theiler, G., Wýstrachová, E., Peterka, O., & Friedecký, D. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Semantic Scholar. [Link]
-
Exposome-Explorer. (n.d.). Menaquinone-6 (Compound). Retrieved February 25, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 1233937-29-5 | Chemical Name: Menaquinone 6-d7. Retrieved February 25, 2026, from [Link]
-
Vitas Analytical Services. (n.d.). Quantitative determination of MK-7 in human serum by LC-MS/MS. Retrieved February 25, 2026, from [Link]
-
Linus Pauling Institute. (n.d.). Vitamin K. Retrieved February 25, 2026, from [Link]
-
Thijssen, H. H., & Drittij-Reijnders, M. J. (1996). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition, 75(2), 261-269. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5287554, Menaquinone 7. Retrieved February 25, 2026, from [Link]
-
Israk, S. T., Park, S., Kim, D., & Kim, Y. (2021). A simple protocol for the production of highly deuterated proteins for biophysical studies. STAR protocols, 2(4), 100869. [Link]
-
Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. [Link]
-
Szterk, A., Zmysłowski, A., & Bus, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. [Link]
-
Leaym, X. K., Kennemur, J. G., & Clark, T. B. (2018). Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives. ACS Omega, 3(11), 16326-16335. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K₂) in human health. British journal of nutrition, 110(8), 1357–1368. [Link]
-
Shearer, M. J., & Newman, P. (2008). Metabolism and cell biology of vitamin K. Thrombosis and haemostasis, 100(4), 530–547. [Link]
-
Hirota, Y., Tsugawa, N., Nakagawa, K., Suhara, Y., Tanaka, K., Uchino, Y., ... & Okano, T. (2013). 1 H NMR analysis and HR-MS analysis of menadione labeled. ResearchGate. [Link]
-
Reactome. (n.d.). Metabolism of vitamin K. Retrieved February 25, 2026, from [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved February 25, 2026, from [Link]
-
Kaspar, F., & Witzel, H. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463-471. [Link]
-
Csonka, R., Kervarec, N., & Tuba, R. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 522. [Link]
-
Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. Journal of Clinical Trials, 4(3), 1-4. [Link]
-
Ivanchina, N. V., Gorbach, V. I., Kalinovsky, A. I., Kicha, A. A., Malyarenko, T. V., Dmitrenok, P. S., & Stonik, V. A. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols. Natural Product Communications, 12(9), 1934578X1701200922. [Link]
-
Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. ResearchGate. [Link]
Sources
- 1. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. The role of menaquinones (vitamin K2) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. The role of menaquinones (vitamin K₂) in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposome-Explorer - Menaquinone-6 (Compound) [exposome-explorer.iarc.fr]
- 6. Reactome | Metabolism of vitamin K [reactome.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Menaquinone 4-d7 | C31H40O2 | CID 70687814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 16. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. bevital.no [bevital.no]
- 21. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. vitas.no [vitas.no]
- 24. Metabolism and cell biology of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. researchgate.net [researchgate.net]
- 27. cambridge.org [cambridge.org]
